methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H15NO7S2 and its molecular weight is 397.42. The purity is usually 95%.
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Biological Activity
Methyl 3-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C15H15N1O5S1
- SMILES Notation: CCOC(=O)C1=CC=C(S(=O)(=O)NCC(C1=CC=C2)=C3C=CC=C(C(=O)OC)=C3C=C(C=C2)=C4C=CC=C(C(=O)OC)=C4)
This compound features a thiophene ring, furan moieties, and a sulfamoyl group, which contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Research has also suggested that this compound may possess anticancer properties. A study conducted on similar sulfamoyl derivatives demonstrated their ability to inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase.
Enzyme Inhibition
Enzymatic studies have revealed that this compound acts as a selective inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Potential
In vitro assays conducted on human breast cancer cell lines revealed that a related compound led to a 50% reduction in cell viability at concentrations as low as 10 µM. The study highlighted the compound's potential for further development into therapeutic agents for cancer treatment.
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S2/c1-22-15(18)14-12(5-8-25-14)26(20,21)17-10-16(19,11-4-7-23-9-11)13-3-2-6-24-13/h2-9,17,19H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUMBMLXQYKMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.